DIBENZ(a,h)ANTHRACENE

Description

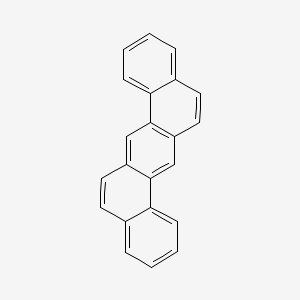

Structure

2D Structure

Properties

IUPAC Name |

naphtho[1,2-b]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRCREOYAASXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Record name | DIBENZ[A,H]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZO(a,h)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020409 | |

| Record name | Dibenz[a,h]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibenz[a,h]anthracene appears as white crystals or pale yellow solid. Sublimes. (NTP, 1992), Silvery solid; [Hawley] Colorless solid; [ICSC] White or pale yellow solid; [CAMEO] White solid; [Cerilliant MSDS], COLOURLESS CRYSTALLINE POWDER. | |

| Record name | DIBENZ[A,H]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenz(a,h)anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4726 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBENZO(a,h)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

975 °F at 760 mmHg (NTP, 1992), 524 °C | |

| Record name | DIBENZ[A,H]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenz(a,h)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBENZO(a,h)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 2.49X10-3 mg/L at 25 °C, In water, 0.000627 mg/L at 25 °C, In water, 0.00166 mg/L at 24-25 °C (average of 5 measured values ranging from 0.0005 to 0.00249), In water, 0.0005 mg/L at 27 °C, For more Solubility (Complete) data for Dibenz(a,h)anthracene (6 total), please visit the HSDB record page., Solubility in water: none | |

| Record name | DIBENZ[A,H]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenz(a,h)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBENZO(a,h)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.282 (NTP, 1992) - Denser than water; will sink, 1.282 g/cu cm, Relative density (water = 1): 1.28 | |

| Record name | DIBENZ[A,H]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenz(a,h)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBENZO(a,h)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1e-10 mmHg at 68 °F (estimated) (NTP, 1992), 9.55X10-10 mm Hg at 25 °C | |

| Record name | DIBENZ[A,H]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenz(a,h)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless plates or leaflets /recrystallized/ from acetic acid, Solution in concentrated sulfuric acid is red, Plates, leaflets from acetic acid; crystals may be monoclinic or orthorhombic, White crystals or pale yellow solid[NOAA; CAMEO Chemicals. Database of Hazardous Materials. Dibenz | |

CAS No. |

53-70-3 | |

| Record name | DIBENZ[A,H]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenz[a,h]anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenz(a,h)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz[a,h]anthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenz[a,h]anthracene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenz[a,h]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenz[a,h]anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZ(A,H)ANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30ELH3D5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dibenz(a,h)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBENZO(a,h)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

511 to 513 °F (NTP, 1992), 269 °C, Reddish needles from benzene; melting point: 214 °C /Dibenz(a,h)anthracene picrate/, 267 °C | |

| Record name | DIBENZ[A,H]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenz(a,h)anthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBENZO(a,h)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Dibenzo[a,h]anthracene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo[a,h]anthracene is a polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene (B151609) rings.[1] It is a colorless to light yellow crystalline solid.[2][3] This compound is not produced commercially but is formed as a byproduct of incomplete combustion of organic materials.[1][4] Consequently, it is a ubiquitous environmental contaminant found in cigarette smoke, vehicle exhaust, coal tar, and grilled foods.[1][4] Dibenzo[a,h]anthracene is of significant interest to the scientific community, particularly in the fields of toxicology and oncology, due to its potent carcinogenic and mutagenic properties.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of Dibenzo[a,h]anthracene, detailed experimental protocols for its characterization, and an examination of its metabolic activation and carcinogenic mechanism.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Dibenzo[a,h]anthracene are summarized in the tables below. These properties are crucial for understanding its environmental fate, transport, and biological activity.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₄ | [1][2][5] |

| Molecular Weight | 278.35 g/mol | [1][2][5][6] |

| Appearance | White to light yellow crystalline solid | [1][2][3] |

| Melting Point | 262-267 °C | [1][2][3][5] |

| Boiling Point | 524 °C | [2][3][5] |

| Density | 1.282 g/cm³ | [2][4][5] |

| Vapor Pressure | 2.78 x 10⁻¹² mmHg at 25 °C | [2][5] |

Solubility and Partition Coefficients

| Property | Value | Reference |

| Water Solubility | 2.2 µg/L at 25 °C | [2][5] |

| Solubility in Organic Solvents | Soluble in petroleum ether, benzene, toluene, xylene, and oils. Slightly soluble in alcohol, soluble in ether. | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 6.5 - 6.93 | [7][8] |

Spectroscopic Properties

| Property | Value | Reference |

| UV/Vis Absorption (λmax) | 301 nm (in DMF) | [9] |

| Fluorescence Emission (λem) | 396 nm (in DMF) | [9] |

| ¹H NMR Chemical Shifts (CDCl₃) | δ 9.155, 8.875, 7.962, 7.918, 7.763, 7.722, 7.653 ppm | [10] |

| Major Mass Spectrometry Fragments (m/z) | 278 (M+), 139 | [11][12] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of Dibenzo[a,h]anthracene. The following sections outline standard protocols for determining its key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol is based on the ASTM E324 standard test method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the Dibenzo[a,h]anthracene sample is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be 2-4 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For a preliminary, rapid determination, heat the sample quickly to get an approximate melting range.

-

For an accurate determination, start heating at a rate that allows the temperature to rise steadily. When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the initial melting point).

-

Record the temperature at which the last solid crystal melts (the final melting point). The range between these two temperatures is the melting range.

-

-

Replicate Measurements: Perform at least two more determinations to ensure the results are consistent.

Water Solubility (Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105.

Apparatus:

-

Constant temperature water bath

-

Flasks with stoppers

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Dibenzo[a,h]anthracene to a flask containing deionized water. The amount should be sufficient to see undissolved solid.

-

Place the flask in a constant temperature water bath (e.g., 25°C) and stir the mixture vigorously for at least 24 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

Stop the stirring and allow the undissolved material to settle.

-

To remove any suspended particles, centrifuge an aliquot of the aqueous phase at a high speed.

-

-

Analysis:

-

Carefully take a known volume of the clear supernatant for analysis.

-

Quantify the concentration of Dibenzo[a,h]anthracene in the aqueous sample using a validated analytical method, such as HPLC with a UV or fluorescence detector.

-

-

Calculation: The water solubility is reported as the average concentration from at least three replicate experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is a general guideline based on EPA Method 8270 for the analysis of semivolatile organic compounds.

Apparatus:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane)

-

Autosampler

-

Syringes

Procedure:

-

Sample Preparation: Dissolve a known amount of Dibenzo[a,h]anthracene in a suitable solvent (e.g., dichloromethane, hexane) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

-

Instrument Conditions:

-

Injector: Set the injector temperature to a value that ensures efficient volatilization without thermal degradation (e.g., 280-300°C). Use a splitless injection mode for trace analysis.

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60-80°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 300-320°C) at a controlled rate (e.g., 5-10°C/min).

-

Carrier Gas: Use helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Set the mass range to scan for the expected molecular ion and characteristic fragment ions of Dibenzo[a,h]anthracene.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared sample solution.

-

-

Data Analysis: Identify Dibenzo[a,h]anthracene in the sample chromatogram based on its retention time and mass spectrum. Quantify the concentration using the calibration curve.

Metabolic Activation and Carcinogenic Mechanism

Dibenzo[a,h]anthracene is not directly carcinogenic but requires metabolic activation to exert its toxic effects. This process primarily occurs in the liver and other tissues containing cytochrome P450 enzymes.

Metabolic Activation Pathway

The metabolic activation of Dibenzo[a,h]anthracene is a multi-step process. Initially, cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, introduce an epoxide group across one of the double bonds of the PAH. This epoxide is then hydrolyzed by epoxide hydrolase to form a dihydrodiol. A second epoxidation by cytochrome P450 enzymes on the adjacent double bond of the dihydrodiol results in the formation of a highly reactive diol epoxide. This diol epoxide is considered the ultimate carcinogen as it can covalently bind to cellular macromolecules, most notably DNA.

Caption: Metabolic activation pathway of Dibenzo[a,h]anthracene leading to carcinogenesis.

Experimental Workflow for DNA Adduct Analysis

The formation of DNA adducts is a critical event in chemical carcinogenesis. The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying these adducts.

Caption: Experimental workflow for the analysis of Dibenzo[a,h]anthracene-DNA adducts.

Conclusion

Dibenzo[a,h]anthracene remains a compound of significant toxicological concern. A thorough understanding of its chemical and physical properties is fundamental for assessing its environmental impact and biological interactions. The detailed experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of this potent carcinogen. Furthermore, the elucidation of its metabolic activation pathway highlights the critical role of cellular metabolism in mediating its genotoxicity. Continued research into the mechanisms of action of Dibenzo[a,h]anthracene is crucial for developing effective strategies for risk assessment and mitigation, particularly for professionals in environmental science, toxicology, and drug development.

References

- 1. store.astm.org [store.astm.org]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 3. epa.gov [epa.gov]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 5. laboratuar.com [laboratuar.com]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 8. testinglab.com [testinglab.com]

- 9. ASTM E0324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals [en-standard.eu]

- 10. oecd.org [oecd.org]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to Dibenzo[a,h]anthracene (CAS Number 53-70-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzo[a,h]anthracene (DBA) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene (B151609) rings.[1] It is a potent carcinogen, classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).[2][3] DBA is not produced commercially but is a product of incomplete combustion of organic materials, leading to its widespread presence in the environment, including in air, water, and soil, as well as in tobacco smoke and certain foods.[4] Its toxicity is primarily mediated through its metabolic activation to reactive diol epoxides, which form covalent adducts with DNA, leading to mutations and initiating carcinogenesis.[5] This guide provides a comprehensive technical overview of DBA, including its physicochemical properties, toxicological data, detailed experimental protocols for its study, and a review of its mechanism of action.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for Dibenzo[a,h]anthracene.

Table 1: Physical and Chemical Properties of Dibenzo[a,h]anthracene

| Property | Value | Reference(s) |

| CAS Number | 53-70-3 | [1] |

| Molecular Formula | C₂₂H₁₄ | [6] |

| Molecular Weight | 278.35 g/mol | [6] |

| Appearance | White to pale yellow crystalline solid | [5][7] |

| Melting Point | 262-267 °C | [1][7] |

| Boiling Point | 524 °C | [1] |

| Vapor Pressure | 1 x 10⁻¹⁰ mm Hg at 20 °C | [7] |

| Water Solubility | Insoluble (2.49 x 10⁻⁶ mg/mL at 25°C) | [8] |

| Solubility in Organic Solvents | Soluble in petroleum ether, benzene, toluene, xylene, and oils; slightly soluble in alcohol; soluble in ether. | [1] |

| Octanol/Water Partition Coefficient (log Kow) | 6.50 | [5] |

Table 2: Toxicological and Carcinogenicity Data for Dibenzo[a,h]anthracene

| Parameter | Value/Classification | Reference(s) |

| IARC Carcinogen Classification | Group 2A: Probably carcinogenic to humans | [2][3][9] |

| NTP Carcinogen Classification | Reasonably anticipated to be a human carcinogen | [5] |

| GHS Hazard Statements | H350 (May cause cancer), H410 (Very toxic to aquatic life with long-lasting effects) | [2] |

| Primary Route of Exposure | Inhalation, ingestion, and dermal contact | [10] |

| Mechanism of Toxicity | Metabolic activation to diol epoxides, formation of DNA adducts, leading to genotoxicity. | [5] |

| Acute Toxicity (LD₅₀/LC₅₀) | Data not available | [11] |

Mechanism of Carcinogenesis

The carcinogenicity of Dibenzo[a,h]anthracene is a multi-step process that begins with its metabolic activation.

Metabolic Activation Pathway

DBA itself is relatively inert and requires metabolic activation by cytochrome P450 enzymes to exert its carcinogenic effects.[5] This process primarily occurs in the liver and other tissues. The key steps are:

-

Epoxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are inducible via the Aryl Hydrocarbon Receptor (AhR), catalyze the formation of an epoxide at the 3,4-position of the DBA molecule.

-

Hydration: Epoxide hydrolase then converts the epoxide to a trans-dihydrodiol, specifically DBA-3,4-diol.

-

Second Epoxidation: A second epoxidation of the DBA-3,4-diol by cytochrome P450 enzymes in the "bay region" of the molecule results in the formation of a highly reactive diol epoxide, the ultimate carcinogen.[12]

This diol epoxide is a potent electrophile that can covalently bind to nucleophilic sites on cellular macromolecules, most importantly DNA.

References

- 1. Dibenz[a,h]anthracene | 53-70-3 [chemicalbook.com]

- 2. Dibenz(a,h)anthracene - Wikipedia [en.wikipedia.org]

- 3. monographs.iarc.who.int [monographs.iarc.who.int]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. This compound | C22H14 | CID 5889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dibenz[a,h]anthracene [webbook.nist.gov]

- 7. nj.gov [nj.gov]

- 8. Fact sheet: Dibenzo anthracene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 9. hmdb.ca [hmdb.ca]

- 10. Dibenz[a,h]anthracene (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. [PDF] Metabolic activation of dibenzo(a,h)anthracene and its dihydrodiols to bacterial mutagens. | Semantic Scholar [semanticscholar.org]

Molecular Identity and Physicochemical Properties

An In-depth Technical Guide to the Molecular Structure of Dibenzo[a,h]anthracene

This guide provides a comprehensive overview of the molecular structure and properties of Dibenzo[a,h]anthracene, a polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in environmental science and drug development due to its carcinogenic properties.

Dibenzo[a,h]anthracene is a pentacyclic aromatic hydrocarbon consisting of five fused benzene (B151609) rings.[1][2] It is a colorless to light yellow crystalline solid.[3][4] This compound is characterized by its low water solubility and low volatility, leading to its prevalence in solid form, often bound to particulate matter in the environment.[1]

Table 1: Chemical Identification of Dibenzo[a,h]anthracene

| Identifier | Value |

| IUPAC Name | Benzo[k]tetraphene[1] |

| Synonyms | 1,2:5,6-Dibenzanthracene, DBA[1][4][5] |

| CAS Number | 53-70-3[1][4][5] |

| Molecular Formula | C₂₂H₁₄[5][6] |

| Molecular Weight | 278.35 g/mol [5][6] |

| InChI Key | LHRCREOYAASXPZ-UHFFFAOYSA-N[4][5] |

Table 2: Physicochemical Data for Dibenzo[a,h]anthracene

| Property | Value |

| Melting Point | 262-265 °C[1][3] |

| Boiling Point | 524 °C[3][7] |

| Density | 1.28 g/cm³[6] |

| Water Solubility | 0.001 mg/L[6] |

| log P (Octanol/Water) | 6.75[7] |

| Vapor Pressure | 3 x 10⁻¹² mm Hg[6] |

Spectroscopic and Crystallographic Data

The structure of Dibenzo[a,h]anthracene has been elucidated and confirmed through various analytical techniques.

Table 3: Key Spectroscopic Data for Dibenzo[a,h]anthracene

| Technique | Key Data Points |

| ¹H NMR (in CDCl₃) | Chemical shifts (δ, ppm): 9.155, 8.875, 7.962, 7.918, 7.763, 7.722, 7.653 |

| Mass Spectrometry (EI) | Key m/z fragments: 278 (M+), 276, 252[8][9][10][11] |

| UV/Vis Spectroscopy | Excitation Peak: 301 nm; Emission Peak: 396 nm[12] |

| IR Spectroscopy | Data available in NIST WebBook[11][13] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of Dibenzo[a,h]anthracene. Below are generalized protocols based on established methodologies for PAH analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

This protocol is adapted from methods for analyzing PAHs in environmental and biological matrices.[9][13][14][15]

-

Sample Preparation (Extraction and Cleanup):

-

For solid samples (e.g., soil, tissue), perform Soxhlet or ultrasonic extraction using a suitable solvent like hexane (B92381) or dichloromethane.

-

Concentrate the extract using a Kuderna-Danish (K-D) evaporator.

-

For samples with interfering compounds (e.g., lipids, pigments), a cleanup step is necessary. This is typically achieved using column chromatography with silica (B1680970) gel or Florisil.

-

Elute the PAH fraction from the column and concentrate it again under a gentle stream of nitrogen.

-

Prior to analysis, spike the final extract with an internal standard (e.g., Chrysene-d12, Perylene-d12) for accurate quantification.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7000 series, Shimadzu GCMS-TQ8050 NX).

-

Column: A PAH-specific column (e.g., SH-I-PAH, DB-5ms) is recommended for optimal separation of isomers.

-

Oven Temperature Program: An example program starts at 70°C, ramps to 180°C, then to 230°C, and finally to a higher temperature like 280-300°C to ensure elution of all PAHs.[13]

-

Injector: Splitless injection mode is typically used for trace analysis.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

-

Data Acquisition and Analysis:

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Establish specific precursor-to-product ion transitions for Dibenzo[a,h]anthracene (e.g., m/z 278 -> 276, 278 -> 252) and the internal standards.[10][15]

-

Create a multi-point calibration curve using certified reference standards to quantify the concentration in the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides general steps for obtaining a ¹H NMR spectrum.[8][16]

-

Sample Preparation:

-

Dissolve a small amount (e.g., 8 mg) of Dibenzo[a,h]anthracene in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5-mm NMR tube.[8]

-

Ensure the sample is fully dissolved to obtain a homogeneous solution for analysis.

-

-

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency such as 90 MHz or 400 MHz.[8][16]

-

Acquisition: Acquire the ¹H NMR spectrum at room temperature.

-

Referencing: Use the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as an internal reference for chemical shifts.

-

2D NMR: For unambiguous signal assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

-

X-ray Crystallography

While a specific protocol for Dibenzo[a,h]anthracene is not detailed in the provided results, a general workflow for small molecule crystallography is as follows.[17][18][19]

-

Crystallization:

-

Grow single crystals of Dibenzo[a,h]anthracene suitable for X-ray diffraction. This is a critical and often challenging step, typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Use a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.

-

Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to improve the fit and determine precise bond lengths, bond angles, and other geometric parameters.

-

Metabolic Activation and Carcinogenicity

Dibenzo[a,h]anthracene is not directly carcinogenic but requires metabolic activation to exert its genotoxic effects. This process, primarily occurring in the liver, involves a series of enzymatic reactions that convert the parent compound into highly reactive intermediates capable of binding to DNA and causing mutations.[1][3][6]

The key pathway involves its metabolism by cytochrome P450 enzymes.[3][7] Studies have shown that human CYP isoforms 1A2, 2C9, and 2B6 are active in its metabolism.[3] The process begins with the formation of various dihydrodiols, with the trans-3,4-dihydrodiol being a critical precursor to the ultimate carcinogenic form.[3] This dihydrodiol is further oxidized by P450 enzymes to form a highly reactive bay-region 3,4-diol-1,2-epoxide. This diol-epoxide can then form covalent adducts with cellular macromolecules, including DNA, leading to mutations and potentially initiating cancer.[4][5]

Caption: Metabolic activation pathway of Dibenzo[a,h]anthracene to its ultimate carcinogenic form.

References

- 1. [PDF] Metabolic activation of dibenzo(a,h)anthracene and its dihydrodiols to bacterial mutagens. | Semantic Scholar [semanticscholar.org]

- 2. Dibenz(a,h)anthracene - Wikipedia [en.wikipedia.org]

- 3. Metabolic activation of the potent carcinogen dibenzo[a,h]anthracene by cDNA-expressed human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Evidence for the involvement of a bis-diol-epoxide in the metabolic activation of dibenz[a,h]anthracene to DNA-binding species in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective metabolism of this compound to trans-dihydrodiols and their activation to bacterial mutagens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic activation of dibenzo(a,h)anthracene and its dihydrodiols to bacterial mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dibenz[a,h]anthracene(53-70-3) 1H NMR [m.chemicalbook.com]

- 9. journal.uctm.edu [journal.uctm.edu]

- 10. Formation of a 3,4-diol-1,2-epoxide metabolite of benz[a]anthracene with cytotoxicity and genotoxicity in a human in vitro hepatocyte culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dibenz[a,h]anthracene [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. diva-portal.org [diva-portal.org]

- 14. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gcms.cz [gcms.cz]

- 16. This compound | C22H14 | CID 5889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. X-ray refinement of the crystal and molecular structure of 1,12-dimethylbenz[a]anthracene [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Solubility of Dibenzo[a,h]anthracene in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dibenzo[a,h]anthracene, a polycyclic aromatic hydrocarbon (PAH), in aqueous and organic media. Understanding the solubility of this compound is critical for toxicological studies, environmental fate assessment, and the development of analytical methods.

Summary of Quantitative Solubility Data

The solubility of Dibenzo[a,h]anthracene is markedly low in water, a characteristic feature of high molecular weight PAHs. In contrast, it exhibits greater solubility in various nonpolar organic solvents. The following tables summarize the available quantitative data.

Table 1: Aqueous Solubility of Dibenzo[a,h]anthracene

| Temperature (°C) | Solubility (mg/L) | Solubility (µg/L) | Molar Solubility (mol/L) | Reference |

| 20 | 0.001 | 1 | 3.59 x 10⁻⁹ | [1] |

| 25 | Not Specified | 2.2 | 7.90 x 10⁻⁹ | [2] |

| 25 | 0.00249 | 2.49 | 8.94 x 10⁻⁹ | [3] |

| 24-25 | 0.00166 (average) | 1.66 | 5.96 x 10⁻⁹ | [3] |

| 27 | 0.0005 | 0.5 | 1.80 x 10⁻⁹ | [3] |

Table 2: Solubility of Dibenzo[a,h]anthracene in Organic Solvents

| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Reference |

| Heptane | Not Specified | 0.00034 | [4] |

| DMSO | Not Specified | 17.96 x 10⁻³ | [5] |

Qualitative solubility information indicates that Dibenzo[a,h]anthracene is soluble in petroleum ether, benzene, toluene, xylene, and oils, and slightly soluble in alcohol.[2] It is also soluble in ether.[2]

Experimental Protocols for Solubility Determination

The accurate determination of the solubility of sparingly soluble substances like Dibenzo[a,h]anthracene requires specific and sensitive methodologies. The OECD Guidelines for the Testing of Chemicals provide standardized methods to ensure data quality and comparability.[6][7][8]

OECD Guideline 105: Water Solubility

For substances with very low water solubility, such as Dibenzo[a,h]anthracene, the Column Elution Method is recommended.[6][8]

Principle: A column is packed with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, controlled rate. The eluate is collected and analyzed to determine the concentration of the dissolved substance, which corresponds to its water solubility under the experimental conditions.

Apparatus:

-

Thermostatically controlled column.

-

Inert support material (e.g., glass beads, silica).

-

Solvent delivery system (e.g., peristaltic pump).

-

Analytical instrument for quantification (e.g., HPLC with UV or fluorescence detection, GC-MS).

Procedure:

-

Column Preparation: The support material is coated with Dibenzo[a,h]anthracene by dissolving the substance in a volatile solvent, mixing with the support, and evaporating the solvent. The coated support is then packed into the column.

-

Equilibration: The packed column is placed in a thermostatically controlled environment, and water is pumped through it at a low flow rate to achieve saturation.

-

Elution and Collection: Once equilibrium is reached, the flow rate is precisely controlled, and fractions of the eluate are collected.

-

Analysis: The concentration of Dibenzo[a,h]anthracene in the collected fractions is determined using a suitable analytical method. The solubility is calculated from the plateau concentration.

An alternative for substances with solubility above 10⁻² g/L is the Flask Method .[6][8] In this method, an excess of the substance is agitated in water at a constant temperature until equilibrium is reached. The saturated solution is then filtered or centrifuged, and the concentration of the dissolved substance is measured.

Generator Column Method for Hydrophobic Compounds

A widely used and reliable technique for determining the aqueous solubility of hydrophobic compounds like PAHs is the Generator Column Method , also known as the Dynamic Coupled Column Liquid Chromatography (DCCLC) method.[9][10][11]

Principle: This method uses a "generator column" containing a solid support coated with the test substance to produce a saturated aqueous solution. This solution is then passed through an extractor column that traps the analyte. The trapped compound is subsequently eluted with a strong solvent and quantified by chromatography.

Experimental Workflow Diagram:

Caption: Experimental workflow for the Generator Column Method.

Signaling Pathways and Logical Relationships

The solubility of a compound is a fundamental physicochemical property that influences its behavior in biological and environmental systems. It is not directly involved in a signaling pathway in the traditional sense, but it is a critical determinant of bioavailability, which is a prerequisite for interaction with biological targets and subsequent signaling events.

The logical relationship between solubility and biological activity can be visualized as follows:

Caption: Relationship between solubility and biological response.

References

- 1. Fact sheet: Dibenzo anthracene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. Dibenz[a,h]anthracene | 53-70-3 [chemicalbook.com]

- 3. DIBENZ(a,h)ANTHRACENE | C22H14 | CID 5889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 7. filab.fr [filab.fr]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. Determination of the temperature dependence of water solubilities of polycyclic aromatic hydrocarbons by a generator column-on-line solid-phase extraction-liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

Unveiling the Environmental Footprint of Dibenzo[a,h]anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the environmental sources of Dibenzo[a,h]anthracene (DB[a,h]A), a potent polycyclic aromatic hydrocarbon (PAH) of significant toxicological concern. This document details the primary origins of this compound, presents quantitative data on its prevalence, outlines standardized analytical methodologies for its detection, and visualizes key biological pathways it perturbs.

Principal Environmental Sources of Dibenzo[a,h]anthracene

Dibenzo[a,h]anthracene is not produced commercially for direct use, but is rather a ubiquitous environmental contaminant resulting from the incomplete combustion of organic materials.[1] Its presence in the environment is widespread, stemming from both anthropogenic (human-caused) and, to a lesser extent, natural sources.

1.1. Anthropogenic Combustion Sources:

The primary contributors to environmental DB[a,h]A are human activities involving the burning of carbon-based fuels and materials. Key sources include:

-

Industrial Processes: Emissions from industrial activities are a major source of DB[a,h]A. These include coal tar distillation, coke oven operations in the steel industry, and aluminum smelting.[2][3] Waste incineration also releases DB[a,h]A into the atmosphere.[4]

-

Fossil Fuel Combustion: The combustion of fossil fuels for energy generation and transportation is a significant source. This includes emissions from gasoline and diesel engines in vehicles.[3][5]

-

Residential Heating: The burning of wood, coal, and other organic materials for residential heating contributes to localized atmospheric concentrations of DB[a,h]A.[2]

-

Tobacco Smoke: Cigarette smoke is a notable source of direct human exposure to DB[a,h]A.[1][3]

1.2. Food Contamination:

High-temperature cooking methods can lead to the formation of DB[a,h]A in food. This is particularly prevalent in:

-

Grilled and Smoked Meats: The process of grilling, barbecuing, and smoking meat and fish can generate significant levels of DB[a,h]A.[6][7]

1.3. Natural Sources:

While less significant than anthropogenic sources, natural events can also release DB[a,h]A into the environment. These include:

-

Forest and Prairie Fires: The large-scale combustion of biomass during forest and prairie fires can introduce DB[a,h]A into the atmosphere.

-

Volcanic Eruptions: Volcanic activity can also release PAHs, including DB[a,h]A.

Quantitative Data on Dibenzo[a,h]anthracene Emissions

The following tables summarize quantitative data on the concentration of Dibenzo[a,h]anthracene from various environmental sources.

Table 1: Dibenzo[a,h]anthracene in Combustion and Industrial Emissions

| Source | Concentration/Emission Factor | Reference |

| Cigarette Smoke | 0.0083 µ g/cigarette | [8] |

| Diesel Vehicle Exhaust | <0.03 - 0.13 µg/km | [4] |

| Gasoline Vehicle Exhaust | <0.03 - 0.23 µg/km | [4] |

| Coal Combustion (AFBC) | < 1 µg/kg | [9] |

| Tire Combustion (AFBC) | Significantly higher than coal | [9] |

| Municipal Waste Incinerator Ash | 5.18 µg/g | [4] |

| Municipal Waste Incinerator Flue Gas | 0.167 µg/g | [4] |

Table 2: Dibenzo[a,h]anthracene in Food

| Food Type | Cooking Method | Concentration (ng/g) | Reference |

| Beef | Grilled (Well Done, Direct) | Not Detected | [7] |

| Beef | Grilled (Medium, Direct) | Not Detected | [7] |

| Beef Ribs | Charcoal Grilled | 1.99 - 2.98 µg/kg | [10] |

| Beef Ribs | Electrically Grilled | 1.32 - 2.28 µg/kg | [10] |

| Chicken | Charcoal Grilled | 1.33 - 2.23 µg/kg | [10] |

| Chicken | Electrically Grilled | 1.22 - 2.03 µg/kg | [10] |

Experimental Protocols for Environmental Analysis

Accurate quantification of Dibenzo[a,h]anthracene in environmental matrices is crucial for exposure assessment and regulatory compliance. The following sections detail standardized methodologies for its analysis in air, water, and soil.

3.1. Analysis of Dibenzo[a,h]anthracene in Air Samples (Based on US EPA Method TO-13A)

This method outlines the collection and analysis of PAHs in ambient air using a filter and a sorbent cartridge, followed by Gas Chromatography/Mass Spectrometry (GC/MS) analysis.

-

Sample Collection: Air is drawn through a quartz fiber filter to collect particulate-bound PAHs, followed by a sorbent cartridge (e.g., polyurethane foam - PUF) to trap vapor-phase PAHs.[11]

-

Extraction: The filter and sorbent are extracted separately using a suitable solvent, typically via Soxhlet extraction.[11]

-

Cleanup: The extract is concentrated and may undergo a cleanup step using silica (B1680970) gel column chromatography to remove interfering compounds.[11]

-

Instrumental Analysis: The cleaned extract is analyzed by GC/MS. The gas chromatograph separates the individual PAHs, and the mass spectrometer provides sensitive and selective detection and quantification.[11]

3.2. Analysis of Dibenzo[a,h]anthracene in Water Samples (Based on HPLC-FLD Methods)

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a common and highly sensitive method for the analysis of PAHs in water.

-

Sample Preparation: For clean water samples, a direct injection may be possible. For more complex matrices or to achieve lower detection limits, a pre-concentration step is necessary. This is typically achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12][13]

-

Chromatographic Separation: The extracted and concentrated sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase of acetonitrile (B52724) and water is commonly used to separate the PAHs.[12][14]

-

Fluorescence Detection: Dibenzo[a,h]anthracene is a fluorescent molecule. The fluorescence detector is programmed to use specific excitation and emission wavelengths to achieve high sensitivity and selectivity.[12][13]

3.3. Analysis of Dibenzo[a,h]anthracene in Soil and Solid Waste (Based on US EPA Method 8275A)

This method utilizes thermal extraction coupled with GC/MS for the rapid analysis of semivolatile organic compounds, including PAHs, in solid matrices.

-

Sample Preparation: A small, weighed portion of the soil or solid waste sample is placed into a thermal extraction chamber.[15]

-

Thermal Extraction: The sample is heated, causing the volatile and semi-volatile compounds to be released from the sample matrix.[15]

-

Instrumental Analysis: The thermally extracted compounds are directly introduced into the GC/MS system for separation, identification, and quantification.[15]

Biological Signaling Pathways and Experimental Workflows

Dibenzo[a,h]anthracene exerts its toxic effects through interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a key metabolic activation pathway and a typical experimental workflow for its analysis.

References

- 1. nj.gov [nj.gov]

- 2. Fact sheet: Dibenzo anthracene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. DIBENZ(a,h)ANTHRACENE | C22H14 | CID 5889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pjoes.com [pjoes.com]

- 6. The Presence of Polycyclic Aromatic Hydrocarbons (PAHs) in Grilled Beef, Chicken and Fish by Considering Dietary Exposure and Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of Direct and Indirect Barbecue Cooking on Polycyclic Aromatic Hydrocarbon Formation and Beef Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hazardous Compounds in Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. idosi.org [idosi.org]

- 11. epa.gov [epa.gov]

- 12. deboni.he.com.br [deboni.he.com.br]

- 13. agilent.com [agilent.com]

- 14. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

Dibenzo[a,h]anthracene: A Technical Guide on its Formation, Toxicity, and Analysis as a Product of Incomplete Combustion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo[a,h]anthracene (DBA) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene (B151609) rings.[1] It is a non-polar, crystalline solid with low water solubility and volatility, leading to its prevalence in solid form, often adsorbed onto particulate matter in the environment.[1][2] DBA is not produced commercially for end-use but is a ubiquitous environmental contaminant generated from the incomplete combustion of organic materials.[1][2]

Its significance in environmental and health sciences stems from its potent genotoxicity and carcinogenicity. The International Agency for Research on Cancer (IARC) has classified Dibenzo[a,h]anthracene as "probably carcinogenic to humans" (Group 2A), and it is recognized as a hazardous substance by multiple regulatory agencies.[1] This guide provides a comprehensive technical overview of DBA, focusing on its formation during incomplete combustion, its toxicological profile and mechanism of action, and detailed experimental protocols for its analysis and the assessment of its biological effects.

Formation, Sources, and Environmental Fate

Mechanism of Formation

DBA, like other PAHs, is formed during the pyrosynthesis of organic matter at high temperatures under oxygen-deficient conditions. This process involves the thermal breakdown (pyrolysis) of larger organic molecules into smaller, unstable radical fragments. These fragments then recombine to form larger, stable aromatic structures. The combustion process itself, not merely its inefficiency, can generate significant PAH emissions.

Sources of Emission

DBA is a pervasive byproduct of both natural and anthropogenic combustion processes. Human exposure can occur through inhalation of contaminated air, ingestion of contaminated food and water, and dermal contact.[2] Major sources are detailed in Table 1.

| Table 1: Major Sources of Dibenzo[a,h]anthracene Emissions | |

| Source Category | Specific Examples |

| Industrial Emissions | Coke oven operations, coal tar distillation, aluminum smelters, waste incineration.[2] |

| Mobile Sources | Gasoline and diesel engine exhaust.[3] |

| Domestic & Personal | High-temperature cooking (e.g., grilling, frying, roasting), tobacco and marijuana smoke, residential wood burning.[1] |

| Natural Sources | Forest fires, volcanic eruptions.[2] |

Environmental Fate

Due to its low volatility and very low water solubility, DBA strongly adsorbs to organic matter in soil and sediment.[2] In the atmosphere, it is predominantly found in the particulate phase. Its persistence in the environment is high, as it is resistant to degradation. Once in soil or waterways, it volatilizes and dissolves very slowly, leading to long-term contamination.[2]

Toxicology and Carcinogenicity

DBA is a potent carcinogen with well-documented effects in animal models. It exerts its toxicity primarily through its metabolic activation into reactive intermediates that damage DNA.

Carcinogenicity

DBA is classified as a probable human carcinogen (IARC Group 2A).[1] Animal studies have demonstrated its ability to induce tumors through various routes of administration, including skin application, oral administration, and subcutaneous injection. It has been shown to cause skin, lung, and mammary cancers in experimental animals.

Genotoxicity and Mutagenicity

DBA is highly genotoxic and mutagenic in both bacterial and mammalian cell systems.[1] Its primary mechanism of genotoxicity is the formation of covalent bonds with DNA (DNA adducts), which can lead to mutations during DNA replication if not repaired. This DNA damage is the initiating event in its carcinogenic activity.

Other Health Effects

Acute exposure to high levels of PAHs like DBA can cause symptoms such as headache, dizziness, and nausea. Prolonged or repeated skin contact may lead to irritation, redness, and photosensitization.

Mechanism of Action: Metabolic Activation

The carcinogenicity of DBA is not due to the parent compound itself but to its metabolic activation into highly reactive electrophilic metabolites. This process is primarily mediated by cytochrome P450 enzymes.

The key steps in the metabolic activation pathway are:

-

Epoxidation: Cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1) introduce an epoxide group across the 3,4-double bond of DBA.

-

Hydration: The enzyme epoxide hydrolase catalyzes the addition of water to the epoxide, forming trans-3,4-dihydroxy-3,4-dihydro-DBA (DBA-3,4-diol).

-

Second Epoxidation: A second epoxidation, again catalyzed by cytochrome P450 enzymes, occurs on the 1,2-double bond of the DBA-3,4-diol, forming a diol epoxide.

This resulting Dibenzo[a,h]anthracene-3,4-diol-1,2-epoxide is considered the "ultimate carcinogen." It is a highly reactive electrophile that readily attacks nucleophilic sites on DNA, particularly the N² position of guanine, to form stable DNA adducts. These bulky adducts distort the DNA helix, leading to errors during replication and transcription, which can result in permanent mutations in critical genes, such as tumor suppressor genes and proto-oncogenes, initiating the process of carcinogenesis.

Quantitative Data

Quantitative data on DBA is crucial for risk assessment. The following tables summarize key physicochemical properties and emission data from various sources.

| Table 2: Physicochemical Properties of Dibenzo[a,h]anthracene | |

| Property | Value |

| Chemical Formula | C₂₂H₁₄ |

| Molar Mass | 278.35 g/mol |

| Melting Point | 262 °C |

| Physical State | White to light yellow crystalline solid |

| Water Solubility | Very low (practically insoluble) |

| CAS Number | 53-70-3 |

| (Source: PubChem, Wikipedia)[1][3] |

| Table 3: Selected Emission Factors and Concentrations of Dibenzo[a,h]anthracene | | | :--- | :--- | :--- | | Source | Emission Factor / Concentration | Reference | | Diesel Vehicles (European) | <0.03 to 0.13 µg/km |[3] | | Gasoline Vehicles (European) | <0.03 to 0.23 µg/km |[3] | | Automobiles (Non-catalyst) | 8.3 µg/km (fine aerosol) |[3] | | Automobiles (Catalyst-equipped) | 0.33 µg/km (fine aerosol) |[3] | | Cigarette Smoke | 0.21 mg per kg of tobacco smoked |[4] | | Charcoal Grilled Chicken | 1.22 - 2.03 µg/kg |[5] | | Charcoal Grilled Beef | 1.99 - 2.98 µg/kg |[5] | | Grilled Meat (general) | Not detected - 3.25 µg/kg |[6][7] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate quantification of DBA in environmental matrices and for assessing its biological impact.

Protocol: Analysis of DBA in Soil/Sediment

This protocol outlines a standard approach for the extraction and analysis of DBA from solid environmental samples using Soxhlet extraction followed by Gas Chromatography-Mass Spectrometry (GC/MS).

1. Sample Preparation:

-

Air-dry the soil/sediment sample to a constant weight and sieve to remove large debris (>2 mm).

-

Homogenize the sample thoroughly.

-

Chemically dry a subsample (e.g., 10 g) by mixing with anhydrous sodium sulfate (B86663) until it is free-flowing.[8]

2. Soxhlet Extraction:

-

Place the chemically dried sample into a cellulose (B213188) extraction thimble and add appropriate surrogate standards.

-

Place the thimble into a Soxhlet extractor.

-

Add extraction solvent (e.g., 200 mL of 1:1 dichloromethane/acetone) to the boiling flask.[8][9]

-

Extract for a minimum of 16-24 hours at a rate of 4-6 cycles per hour.[8][9]

-

After extraction, allow the apparatus to cool.

3. Extract Cleanup and Concentration:

-

Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

-

Perform a solvent exchange to hexane.

-

Cleanup the extract to remove interfering compounds (e.g., lipids, humic substances) using a silica (B1680970) gel or alumina (B75360) column.[9] Elute the PAH fraction with a less polar solvent mixture (e.g., pentane/dichloromethane).

-

Concentrate the cleaned extract to a final volume (e.g., 1 mL) and add internal standards prior to analysis.

4. GC/MS Analysis:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A low-polarity capillary column suitable for PAH analysis (e.g., TR-5, 60 m x 0.25 mm x 0.25 µm).[10]

-

Injection: 1-2 µL in splitless mode.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: A temperature gradient optimized for PAH separation (e.g., start at 40°C, ramp up to 300-320°C).

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring the characteristic ions for DBA (e.g., m/z 278, 139).

-

Quantification: Calculate the concentration based on the response factor relative to the internal standard.

Protocol: ³²P-Postlabeling Assay for DBA-DNA Adducts

The ³²P-postlabeling assay is an ultra-sensitive method for detecting and quantifying DNA adducts, capable of detecting as few as 1 adduct in 10¹⁰ nucleotides.[11][12][13]

1. DNA Isolation and Digestion:

-

Isolate high-purity DNA from cells or tissues previously exposed to DBA (or a vehicle control) using standard phenol-chloroform extraction or commercial kits.

-

Digest 5-10 µg of DNA to deoxynucleoside 3'-monophosphates using an enzymatic cocktail of micrococcal nuclease and spleen phosphodiesterase.[12][14]

2. Adduct Enrichment (Nuclease P1 Method):

-

Treat the DNA digest with nuclease P1. This enzyme dephosphorylates the normal (unmodified) deoxynucleoside 3'-monophosphates to nucleosides but does not act on the bulky adducts. This step enriches the adducts in the sample.[11]

3. Radiolabeling:

-

Label the 5'-hydroxyl group of the enriched adducts by transferring a ³²P-phosphate from [γ-³²P]ATP. This reaction is catalyzed by T4 polynucleotide kinase.[12][14] This step generates radiolabeled adducted deoxynucleoside 3',5'-bisphosphates.

4. Chromatographic Separation:

-

Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and other components using multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[12]

-

A typical multi-solvent system is used to achieve high resolution. For example:

-

Dimension 1 (D1): Upward chromatography with a low-salt buffer.

-

Dimension 2 (D2): Transfer the origin to a new location on the plate and run D1 again.

-

Dimension 3 (D3): Chromatography at a 90-degree angle to D1/D2 with a different, higher-salt buffer.

-

Dimension 4 (D4): Chromatography in the same direction as D3 with a final high-salt buffer to move adducts into the corner of the plate.

-

5. Detection and Quantification:

-

Expose the TLC plate to a phosphor screen.

-

Scan the screen using a phosphorimager to visualize the radioactive adduct spots.

-

Quantify the radioactivity in each spot.

-

Calculate the adduct levels (Relative Adduct Labeling - RAL) by comparing the radioactivity in the adduct spots to the total radioactivity of nucleotides in the original DNA sample (determined in a separate assay).

Conclusion

Dibenzo[a,h]anthracene is a significant environmental contaminant and a potent genotoxic carcinogen formed during the incomplete combustion of organic materials. Its mechanism of action, involving metabolic activation to a diol epoxide that forms DNA adducts, is a classic example of chemical carcinogenesis. Understanding its sources, environmental behavior, and toxicological profile is critical for assessing human health risks. The standardized analytical and toxicological protocols outlined in this guide provide researchers with the necessary tools to monitor DBA levels in the environment and to further investigate its biological effects, aiding in the development of risk mitigation strategies and potential therapeutic interventions for exposure-related diseases.

References

- 1. Dibenz(a,h)anthracene - Wikipedia [en.wikipedia.org]

- 2. Fact sheet: Dibenzo anthracene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. This compound | C22H14 | CID 5889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. idosi.org [idosi.org]

- 6. ijcmas.com [ijcmas.com]

- 7. The Effect of Direct and Indirect Barbecue Cooking on Polycyclic Aromatic Hydrocarbon Formation and Beef Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www2.gov.bc.ca [www2.gov.bc.ca]

- 9. scispace.com [scispace.com]

- 10. gcms.cz [gcms.cz]

- 11. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 12. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 14. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Dibenzo[a,h]anthracene: A Technical Guide to its Carcinogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzo[a,h]anthracene (DB[a,h]A), a pentacyclic aromatic hydrocarbon, is a potent carcinogen found as a byproduct of incomplete combustion.[1] Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), its procarcinogenic properties have been extensively documented in numerous animal models.[2][3] This technical guide provides an in-depth overview of the carcinogenic properties of DB[a,h]A, focusing on its metabolic activation, genotoxicity, and the signaling pathways involved. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Carcinogenicity in Animal Models